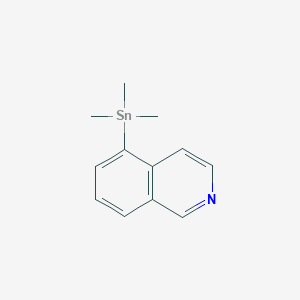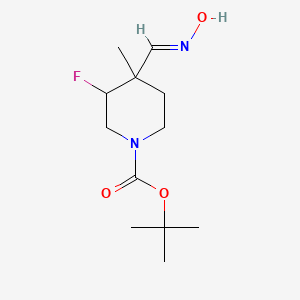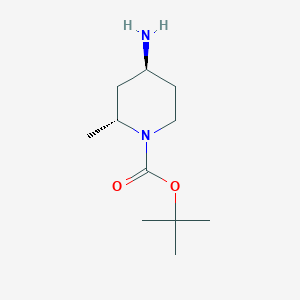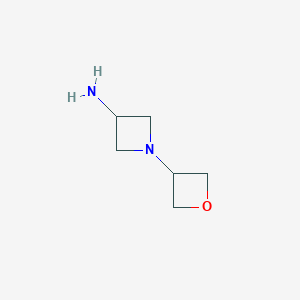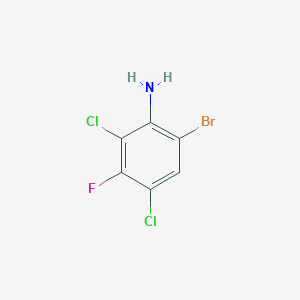
6-Bromo-2,4-dichloro-3-fluoroaniline
Vue d'ensemble
Description
6-Bromo-2,4-dichloro-3-fluoroaniline is a chemical compound with the molecular formula C6H3BrCl2FN . It has a molecular weight of 258.9 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,4-dichloro-3-fluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amino group . The InChI code for this compound is 1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2 .Physical And Chemical Properties Analysis
6-Bromo-2,4-dichloro-3-fluoroaniline is a solid at room temperature . Its molecular weight is 258.9 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antimalarial Activity
6-Bromo-2,4-dichloro-3-fluoroaniline derivatives have been explored for their potential in antimalarial treatments. A study demonstrated that these derivatives, when tested in vitro against Plasmodium falciparum, showed effectiveness against certain clones and did not exhibit cross-resistance with existing antimalarials (Lin et al., 1990).
Synthesis of Antibiotics
These compounds are also key building blocks in the synthesis of antibiotics. A scalable method was reported for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline, derived from 2,4-dichloro-3-fluoroquinoline, demonstrating their use in antimicrobial drug discovery (Flagstad et al., 2014).
Molecular Structure Analysis
Studies have also focused on the crystal and molecular structure of related compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline. These studies provide insights into molecular interactions and structural properties, which are crucial in understanding the chemical behavior and potential applications of these compounds (Betz, 2015).
Synthesis of Biologically Active Compounds
6-Bromo-2,4-dichloro-3-fluoroaniline derivatives have been utilized in the synthesis of various biologically active compounds. For instance, one study demonstrated the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems, which were then tested for their antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations have been conducted to understand the spectroscopic properties and nonlinear optical activity of related compounds. These studies provide deep insights into the electronic properties and potential applications in fields like materials science (Eşme & Sagdinc, 2018).
Photochemical Studies
The photochemistry of haloanilines, including compounds related to 6-Bromo-2,4-dichloro-3-fluoroaniline, has been explored. These studies are significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).
Propriétés
IUPAC Name |
6-bromo-2,4-dichloro-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSXDVLJRTVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloro-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
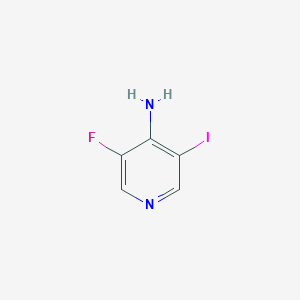
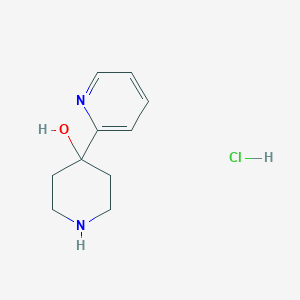
![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
![tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1403770.png)
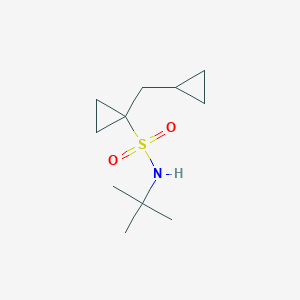
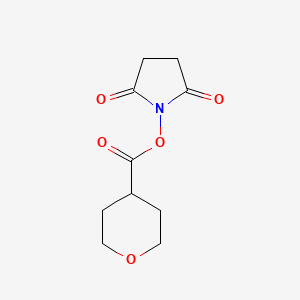
![Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1403773.png)
![tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate](/img/structure/B1403774.png)
